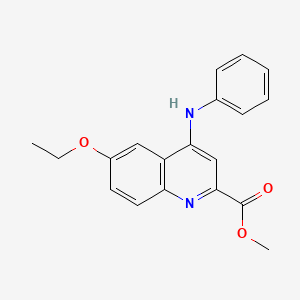
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate” is a quinoline derivative . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A highly efficient, cost-effective and environmentally benign protocol for the synthesis of quinoline derivatives has been disclosed by Vu and co-workers .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Applications De Recherche Scientifique
Antimicrobial Agents
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate has shown potential as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antimicrobial properties, which include activity against bacteria, fungi, and viruses. This compound can be used in developing new antibiotics to combat resistant strains of microorganisms .
Anticancer Research
Quinoline derivatives, including Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, are being explored for their anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. They are particularly promising in the treatment of cancers that are resistant to conventional therapies .
Fluorescent Probes
In biochemical research, Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate can be used as a fluorescent probe. Quinoline derivatives are known for their strong fluorescence, which makes them useful in imaging and tracking biological processes at the cellular level. This application is crucial for studying cell biology and disease mechanisms .
Catalysis in Organic Synthesis
This compound can serve as a catalyst in various organic synthesis reactions. Quinoline derivatives are often used in catalytic processes due to their ability to stabilize transition states and facilitate chemical transformations. This application is vital for developing new synthetic pathways and improving the efficiency of chemical reactions .
Photodynamic Therapy
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is being investigated for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. Quinoline derivatives are suitable for this application due to their photophysical properties .
Anti-inflammatory Agents
Research has shown that quinoline derivatives can act as anti-inflammatory agents. Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate may inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
These applications highlight the versatility and potential of Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Recent advances in the synthesis of quinolines: a review Selection of boron reagents for Suzuki–Miyaura coupling Synthesis of Quinolines and Their Characterization by 2-D NMR
Propriétés
IUPAC Name |
methyl 4-anilino-6-ethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHWFPSXXPRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2718487.png)

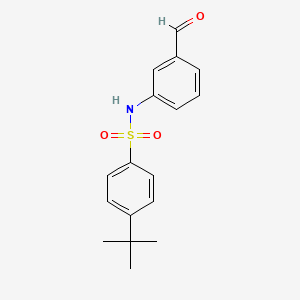
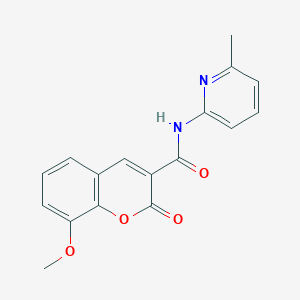

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)
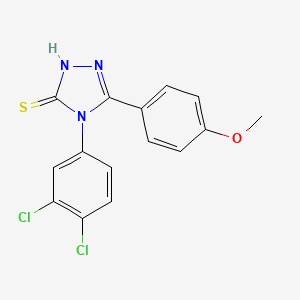

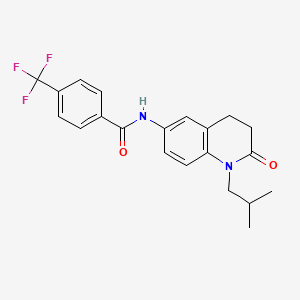
![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)
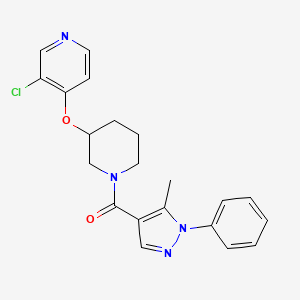

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)